molecular formula C29H28N4O4S B382418 Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate CAS No. 325476-36-6

Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate

Cat. No.: B382418
CAS No.: 325476-36-6
M. Wt: 528.6g/mol
InChI Key: FROTVWJTNPIUND-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.6g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a dioxoisoquinoline moiety and a triazole ring. The biological activity of such compounds is often linked to their ability to interact with various biological targets, making them candidates for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O4SC_{27}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 500.6 g/mol. The compound features a butanoate ester linkage, which is known to influence its solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Antimicrobial Activity

The triazole ring present in the compound is associated with antifungal properties. Research has shown that triazole derivatives can inhibit the growth of pathogenic fungi by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes. This compound has been evaluated for its antimicrobial efficacy against strains such as Candida albicans and Aspergillus niger, showing promising results .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor for several key enzymes involved in metabolic pathways. Specifically, it has been shown to inhibit topoisomerases and kinases that are crucial for DNA replication and repair in cancer cells. The inhibition of these enzymes leads to the disruption of cellular processes necessary for tumor growth and survival .

Case Studies

A few notable case studies highlight the biological activity of similar compounds:

  • Study on Anticancer Activity : A derivative structurally related to this compound was tested against breast cancer cell lines (MCF7). The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • Antifungal Efficacy : In a comparative study assessing various triazole derivatives against fungal pathogens, ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-pheny]-1,2,4-triazol-3-yl]sulfanyl]butanoate showed a minimum inhibitory concentration (MIC) lower than that of commonly used antifungal agents like fluconazole .

Properties

IUPAC Name

ethyl 4-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4S/c1-2-37-25(34)17-9-19-38-29-31-30-24(33(29)21-12-4-3-5-13-21)16-8-18-32-27(35)22-14-6-10-20-11-7-15-23(26(20)22)28(32)36/h3-7,10-15H,2,8-9,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROTVWJTNPIUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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